molecular formula C8H8BrF2NO3S B12845114 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline

3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline

Cat. No.: B12845114
M. Wt: 316.12 g/mol
InChI Key: CDNDFNUODXPUGJ-UHFFFAOYSA-N
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Description

3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline is a chemical compound with the molecular formula C8H8BrF2NO3S It is characterized by the presence of bromine, difluoromethyl, sulphonyl, and methoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methoxyaniline, followed by the introduction of the difluoromethylsulphonyl group through a sulfonylation reaction. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethylsulphonyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-[(trifluoromethyl)sulphonyl]-4-methoxyaniline
  • 3-Bromo-5-[(methylsulphonyl]-4-methoxyaniline
  • 3-Bromo-5-[(ethylsulphonyl]-4-methoxyaniline

Uniqueness

3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.

Properties

Molecular Formula

C8H8BrF2NO3S

Molecular Weight

316.12 g/mol

IUPAC Name

3-bromo-5-(difluoromethylsulfonyl)-4-methoxyaniline

InChI

InChI=1S/C8H8BrF2NO3S/c1-15-7-5(9)2-4(12)3-6(7)16(13,14)8(10)11/h2-3,8H,12H2,1H3

InChI Key

CDNDFNUODXPUGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)N)S(=O)(=O)C(F)F

Origin of Product

United States

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